2-(4-Phenylphenyl)ethan-1-amine hydrochloride

Lipophilicity Membrane permeability QSAR

2-(4-Phenylphenyl)ethan-1-amine hydrochloride is a para-biphenyl-substituted phenethylamine derivative supplied as a hydrochloride salt (C₁₄H₁₆ClN, MW 233.74 g mol⁻¹). The free base is a solid at ambient temperature (mp 50–54 °C) with a calculated logP of 3.56 and a polar surface area of 26.0 Ų.

Molecular Formula C14H16ClN
Molecular Weight 233.73 g/mol
CAS No. 17027-69-9
Cat. No. B107706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenylphenyl)ethan-1-amine hydrochloride
CAS17027-69-9
Molecular FormulaC14H16ClN
Molecular Weight233.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC[NH3+].[Cl-]
InChIInChI=1S/C14H15N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9H,10-11,15H2;1H
InChIKeyITWAKNWMCINLDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Phenylphenyl)ethan-1-amine Hydrochloride: Structural and Physicochemical Profile


2-(4-Phenylphenyl)ethan-1-amine hydrochloride is a para-biphenyl-substituted phenethylamine derivative supplied as a hydrochloride salt (C₁₄H₁₆ClN, MW 233.74 g mol⁻¹) . The free base is a solid at ambient temperature (mp 50–54 °C) with a calculated logP of 3.56 and a polar surface area of 26.0 Ų [1]. The compound is classified as a primary amine building block employed in proteomics research, peptoid synthesis, and medicinal chemistry campaigns .

Primary amine building block for proteomics and peptoid synthesis
Hydrochloride salt format supports aqueous assay compatibility
Crystalline solid enables precise gravimetric dispensing

Why Generic Phenethylamines Cannot Substitute in Research


Generic phenethylamine (PEA) and its common mono-substituted analogues differ profoundly from 2-(4-phenylphenyl)ethan-1-amine in lipophilicity, solid-state behaviour, and receptor recognition. The para-biphenyl extension adds approximately 2.2 logP units relative to PEA, converting a low-viscosity liquid into a crystalline solid with fundamentally altered solubility, membrane partitioning, and protein-binding characteristics [1]. These differences render simple PEA or 4-methylphenethylamine inappropriate surrogates in any experimental system where hydrophobic packing, phase behaviour, or target-binding conformation is critical [2].

Target
2-(4-Phenylphenyl)ethan-1-amine HCl
Generic PEA
Phenethylamine free base
Property
Solid, higher logP
Mismatch
Liquid, low logP
Lipophilicity and phase behavior differences may significantly alter membrane partitioning and protein-binding profiles. Generic PEA may not serve as a direct surrogate in structural or hydrophobic interaction studies.

Quantitative Differentiation Evidence vs. Closest Analogues


Lipophilicity Gain Over Unsubstituted Phenethylamine

The para-biphenyl moiety of the target compound confers a calculated logP of 3.56, compared with 1.31 for the parent phenethylamine scaffold [1][2]. This represents a 2.25 log-unit increase, corresponding to an approximately 178-fold higher octanol-water partition coefficient and dramatically altered membrane transit kinetics.

Lipophilicity Gain
Cross-study comparable
ΔlogP +2.25 (~178-fold higher)
Supports membrane permeability interpretation
Data to verify; calculated values from supplier datasheets
Lipophilicity Membrane permeability QSAR

Crystalline Solid vs. Liquid Physical State

2-(4-Phenylphenyl)ethan-1-amine free base is a crystalline solid with a melting point of 50–54 °C, whereas phenethylamine is a low-viscosity liquid melting at −60 °C . The hydrochloride salt further raises the salt-form melting point to the 243–245 °C range [1].

Physical State
Cross-study comparable
Crystalline solid vs. liquid PEA (Δmp ≥ 110 °C)
Solid format supports gravimetric accuracy
Literature melting points; storage and handling context
Solid-state chemistry Weighing accuracy Stability

Hydrochloride Salt Aqueous Solubility Advantage

The free base form (CAS 17027-51-9) is documented as insoluble in water, whereas the hydrochloride salt (CAS 17027-69-9) is described as soluble in water and ethanol, with the free base additionally soluble in chloroform . Protonation of the primary amine increases aqueous solubility, a prerequisite for homogeneous in-vitro assay conditions.

Salt vs. Free Base
Class-level inference
HCl salt: soluble in water. Free base: insoluble.
Salt selection critical for aqueous assay compatibility
Vendor-reported solubility; requires buffer-specific verification
Solubility Bioavailability Assay compatibility

Patented Subunit in Her2-Targeting Peptoid Architectures

US Patent 10,941,180 explicitly claims 4-phenylphenethylamine as an obligatory subunit within a defined-sequence peptoid for capturing Her2-positive circulating tumour cells [1]. The biphenyl group is structurally essential, providing aromatic stacking interactions that simpler benzylamine or phenethylamine subunits cannot replicate.

Peptoid Subunit
Supporting evidence
Claimed subunit in US 10,941,180 for Her2-targeting peptoid
Exact building block required for IP-protected probe development
Patent-specified structure; substitution alters claims
Peptoid chemistry Cancer diagnostics CTC capture

Validated Crystallization Agent for Biphenylcarboxylic Acids

2-(4-Biphenyl)ethylamine has been demonstrated as an effective crystallization agent for the synthesis of 4-biphenylcarboxylic acid and has itself been characterised by X-ray crystallography . This utility as both a crystallisation aid and a crystallographically characterised standard for evaporative techniques distinguishes it from generic phenethylamines that lack comparable documented performance.

Crystallization Agent
Supporting evidence
Demonstrated co-crystallization with biphenylcarboxylic acid
Supports process chemistry screening context
Data to verify; source-specific review
Crystallization Process chemistry X-ray crystallography

Aminoethylbiphenyl Scaffold as 5-HT₇ Receptor Ligand

Paillet-Loilier et al. (2007) reported a series of aminoethylbiphenyls that exhibit high affinity for the 5-HT₇ receptor with selectivity over 5-HT₁A [1]. The unsubstituted 2-(4-biphenyl)ethylamine core serves as the minimal pharmacophoric scaffold from which nanomolar-affinity derivatives were elaborated. More recent work confirms that biphenylyl-N-ethylethanamines derived from this chemotype act as potent 5-HT₇R agonists (compound 4f: EC₅₀ not disclosed in abstract but described as 'potent') [2].

5-HT₇ Scaffold
Class-level inference
Core pharmacophore for nanomolar-affinity 5-HT₇ ligands
Biphenyl motif essential for receptor recognition context
Derivative Ki values not disclosed for parent; requires validation
5-HT₇ receptor GPCR Neuropharmacology

High-Confidence Research and Industrial Application Scenarios


Proteomics and Biochemical Probe Synthesis

The 178-fold lipophilicity advantage over PEA (logP 3.56 vs. 1.31) makes this compound the preferred choice when designing hydrophobic protein ligands, affinity probes, or covalent modifiers that must partition into membrane environments or access deep hydrophobic binding pockets [1]. The solid physical state further ensures accurate microgram-scale dispensing for quantitative proteomics workflows [2].

Peptoid Synthesis for Circulating Tumour Cell Capture

As a specifically claimed subunit in US Patent 10,941,180, 4-phenylphenethylamine is structurally required for constructing the patented Her2-targeting peptoid sequence [1]. Any substitution at this position would produce an untested compound outside the patent claims, making procurement of the exact CAS 17027-69-9 essential for replicating the invention or developing follow-on IP.

Crystallisation Process Development for Biphenylcarboxylic Acids

The documented efficacy of 2-(4-biphenyl)ethylamine as a crystallisation agent for 4-biphenylcarboxylic acid, combined with its own X-ray crystallographic characterisation, positions it as a validated standard for evaporative techniques and co-crystal screening [1]. Process chemistry groups can leverage this precedent to reduce solvent and condition screening when scaling biphenyl-containing intermediates.

Medicinal Chemistry Targeting 5-HT₇ Serotonin Receptor

The aminoethylbiphenyl scaffold is a privileged chemotype for 5-HT₇ receptor ligands, with optimised derivatives achieving nanomolar affinity and selectivity over 5-HT₁A [1]. The unsubstituted 2-(4-biphenyl)ethylamine core serves as the minimal pharmacophore; procurement of the hydrochloride salt ensures immediate compatibility with aqueous coupling conditions for parallel library synthesis [2].

Application
Selection Property
Validation Focus
Proteomics and biochemical probe synthesis
High lipophilicity and solid-state handling
Membrane partitioning and dispensing accuracy verification
Her2-targeting peptoid probe development
Patent-specified biphenyl subunit identity
Sequence fidelity and freedom-to-operate review
Crystallization process development
Documented co-crystallization efficacy
Protocol reproducibility and condition screening
5-HT₇ receptor ligand synthesis
Aminoethylbiphenyl pharmacophore scaffold
Aqueous coupling compatibility and affinity context review
Validation of specific assay conditions and receptor affinity parameters is recommended for each application context.

Technical Documentation Hub

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